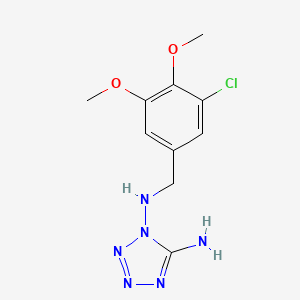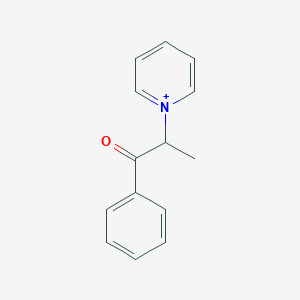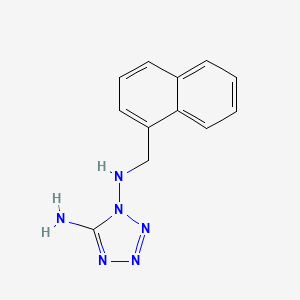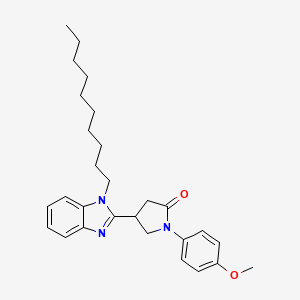
N~1~-(3-chloro-4,5-dimethoxybenzyl)-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a chlorinated dimethoxyphenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as copper(I) chloride under mild conditions.
Introduction of the Chlorinated Dimethoxyphenyl Group: The chlorinated dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with the tetrazole ring in the presence of a base such as sodium hydride.
Final Coupling Step: The final step involves the coupling of the intermediate product with an amine group to form the desired compound. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it to a more reduced form such as a triazole.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cellular metabolism, leading to inhibition of their activity.
Pathways Involved: It can interfere with signaling pathways related to cell proliferation and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-triazole-1,5-diamine: Similar structure but with a triazole ring instead of a tetrazole ring.
N1-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-1,5-diamine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Tetrazole Ring: The presence of the tetrazole ring imparts unique chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.
Chlorinated Dimethoxyphenyl Group: This group enhances the compound’s lipophilicity and potential for bioactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H13ClN6O2 |
|---|---|
Molecular Weight |
284.70 g/mol |
IUPAC Name |
1-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C10H13ClN6O2/c1-18-8-4-6(3-7(11)9(8)19-2)5-13-17-10(12)14-15-16-17/h3-4,13H,5H2,1-2H3,(H2,12,14,16) |
InChI Key |
ZTYAMNXPYHESLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11478215.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11478218.png)
![2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide](/img/structure/B11478220.png)

![7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11478249.png)

![N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11478252.png)

![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)
![6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11478258.png)

![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11478273.png)
![methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11478278.png)
